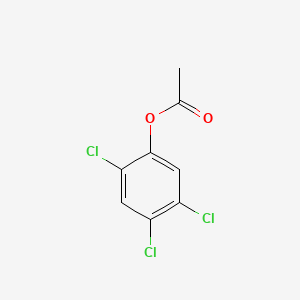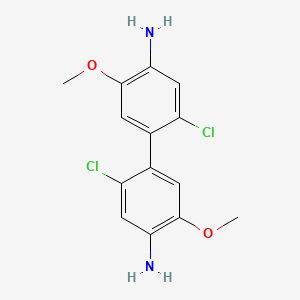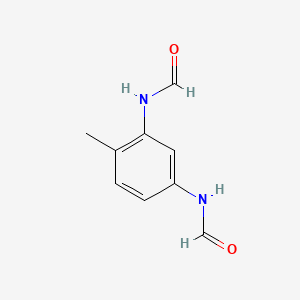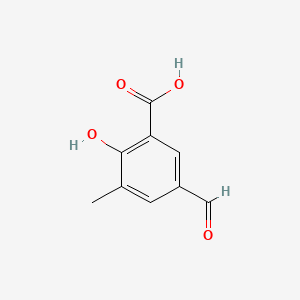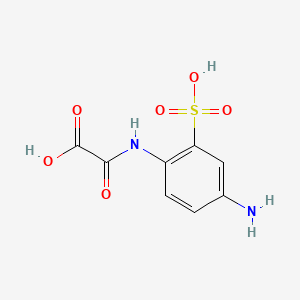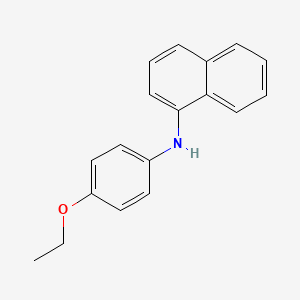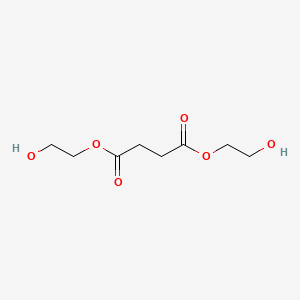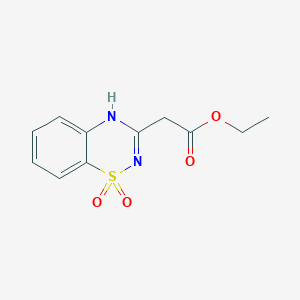
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL typically involves the condensation of 3,3′-Dimethylbenzidine with Ethyl 3-oxobutanoate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is sensitive to air and requires careful handling during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones and carboxylic acids, while reduction can produce alcohols and amines.
Aplicaciones Científicas De Investigación
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-N-phenylbutanamide: A structurally similar compound with different functional groups and properties.
Acetoacetanilide: Another related compound with distinct chemical and physical characteristics.
Uniqueness
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL stands out due to its unique combination of functional groups and its versatility in various chemical reactions. Its specific structure allows for a wide range of applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
92-90-0 |
|---|---|
Fórmula molecular |
C20H20N2O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)11-19(25)21-17-7-3-15(4-8-17)16-5-9-18(10-6-16)22-20(26)12-14(2)24/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
Clave InChI |
DVOUVHJTEAZCHS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C |
SMILES canónico |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C |
Key on ui other cas no. |
92-90-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


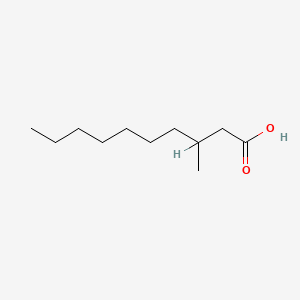
![N-[2-(2-chlorophenoxy)ethyl]-N-methylamine](/img/structure/B1605113.png)
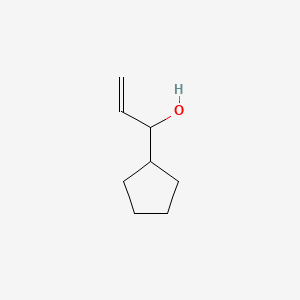
![(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid](/img/structure/B1605115.png)
